molecular formula C19H19FN4OS B4629358 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide

2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide

Cat. No. B4629358
M. Wt: 370.4 g/mol
InChI Key: QKDUNVMKMBWMQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogs similar to 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide involves multi-step chemical reactions. A reported method includes the chloroacetylation of amino benzothiazoles followed by reaction with substituted piperazines in the presence of a base to yield N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamides. This process demonstrates the compound's complex synthesis pathway and the versatility of its chemical structure (Raghavendra et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide is characterized by the presence of a benzothiazole moiety linked to a piperazine ring, which is further attached to an acetamide group. This arrangement allows for a variety of interactions with biological targets, as suggested by molecular docking studies that reveal binding interactions with proteins such as COX-2 (Raghavendra et al., 2012).

Chemical Reactions and Properties

The compound and its analogs undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the reaction of chloroacetylated benzothiazoles with substituted piperazines under basic conditions is crucial for the synthesis of these compounds. The presence of functional groups such as the acetamide and the benzothiazole ring influences the compound's reactivity and interactions with biological molecules (Raghavendra et al., 2012).

Physical Properties Analysis

While specific physical properties of 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide are not detailed in the provided sources, compounds of similar structure generally exhibit properties influenced by their molecular weight, solubility, and crystalline form. These physical properties are crucial for determining the compound's suitability in various applications, including pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide derivatives are defined by their functional groups and molecular structure. The benzothiazole and piperazine rings contribute to the compound's ability to interact with biological targets, offering potential pharmacological activities. These interactions are often explored through molecular docking studies to understand the compound's mechanism of action (Raghavendra et al., 2012).

properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c20-14-5-1-2-6-15(14)21-18(25)13-23-9-11-24(12-10-23)19-22-16-7-3-4-8-17(16)26-19/h1-8H,9-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDUNVMKMBWMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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